A Methodical Approach to the Structure Elucidation of Amoxicillin Trihydrate Impurity D: A Technical Guide for Pharmaceutical Scientists
A Methodical Approach to the Structure Elucidation of Amoxicillin Trihydrate Impurity D: A Technical Guide for Pharmaceutical Scientists
Introduction
Amoxicillin, a cornerstone of the β-lactam class of antibiotics, is a critical tool in modern medicine. Its efficacy, however, is intrinsically linked to its purity. The manufacturing and storage of Amoxicillin can lead to the formation of various impurities, which may impact the drug's safety and therapeutic effect. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[1][2][3] The ICH Q3A(R2) and Q3B(R2) guidelines, in particular, establish a framework for reporting, identifying, and qualifying impurities in new drug substances and products, respectively, making impurity profiling a non-negotiable aspect of pharmaceutical development.[1][4][5][6]
Among the known related substances of Amoxicillin, Impurity D holds significant importance. It is a specified degradation product, meaning it is consistently observed and requires close monitoring.[7] This guide provides an in-depth, field-proven methodology for the complete structure elucidation of Amoxicillin Impurity D. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, presenting a self-validating analytical workflow that ensures scientific rigor and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals seeking a comprehensive understanding of this critical analytical challenge.
Chapter 1: The Target Molecule - Identity and Significance of Impurity D
A successful elucidation begins with a clear understanding of the target. This chapter defines Impurity D and explains its regulatory context.
Chemical Identity
Amoxicillin Impurity D is the common name for the primary hydrolytic degradation product of Amoxicillin.[7] Its structure is formed by the cleavage of the strained β-lactam ring.
-
IUPAC Name: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid[8][9][10]
-
Common Synonyms: Amoxicillin Penicilloic Acid, Amoxicillin Open Ring Impurity[8][10]
-
Molecular Weight: Approximately 383.42 g/mol [9]
Genesis: The Degradation Pathway
The formation of Impurity D is a direct consequence of the inherent chemical instability of the β-lactam ring in Amoxicillin, which is susceptible to nucleophilic attack, particularly by water.[11][12] This hydrolysis reaction is the principal degradation pathway, especially in aqueous solutions or under alkaline conditions.[7]
Caption: Formation pathway of Amoxicillin Impurity D.
Regulatory Significance
Under ICH guidelines, impurities are managed based on established thresholds.[1][2] The level at which an impurity is detected dictates the required action:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which toxicological data is required to justify the impurity's presence.[2][4]
As a specified impurity, Impurity D must be routinely monitored and controlled within the limits defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][8]
Chapter 2: The Analytical Blueprint - A Strategy for Elucidation
The Principle of Orthogonal Confirmation
Our strategy rests on a foundation of three analytical pillars:
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Separation Science: To isolate the impurity from the parent drug and other related substances.
-
Mass Spectrometry: To determine the precise molecular weight and elemental composition.
-
NMR Spectroscopy: To map the molecular skeleton and confirm atom connectivity and stereochemistry.
By integrating these techniques, we create a self-validating system. The molecular formula derived from mass spectrometry must be consistent with the structure proposed by NMR, which in turn must correspond to the specific compound isolated by chromatography.
The Elucidation Workflow
The entire process follows a logical sequence, from generating the impurity to its final structural confirmation.
Caption: The integrated workflow for Impurity D structure elucidation.
Chapter 3: Sample Generation via Forced Degradation
To study an impurity, one must first possess it in a sufficient and detectable quantity. Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[11] This process is fundamental for developing stability-indicating methods and generating the target impurity for characterization.[11][13]
Rationale for Alkaline Hydrolysis
As Impurity D is the product of β-lactam ring hydrolysis, subjecting Amoxicillin to alkaline conditions is the most direct and efficient method to generate it. The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.[11]
Experimental Protocol: Generation of Impurity D
This protocol is designed to generate a sample where Impurity D is a significant component, suitable for subsequent analytical investigation.
-
Stock Solution Preparation: Accurately weigh and dissolve Amoxicillin trihydrate reference standard in purified water to create a stock solution of approximately 1.0 mg/mL.
-
Stress Condition: Transfer a known volume of the stock solution to a volumetric flask. Add an equal volume of 0.015 M sodium hydroxide (NaOH) to initiate alkaline hydrolysis.
-
Incubation: Allow the mixture to stand at room temperature (approx. 25°C) for a controlled period (e.g., 60 minutes). The duration should be optimized to achieve the target degradation level.
-
Neutralization: Halt the degradation process by adding an equivalent volume of 0.015 M hydrochloric acid (HCl). This step is critical to prevent further reactions that could alter the impurity profile before analysis.[11]
-
Dilution: Dilute the neutralized solution with the appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Control Sample: Prepare a control sample by diluting the initial stock solution with mobile phase to the same final concentration, without subjecting it to the stress conditions.
Chapter 4: Chromatographic Separation
With a stressed sample in hand, the next critical step is to separate Impurity D from the parent Amoxicillin and any other degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose due to its robustness and effectiveness in separating polar analytes.[14][15]
The Stability-Indicating Method
A key requirement of this workflow is that the analytical method be "stability-indicating." This means the method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradation products, and excipients. The specificity of the HPLC method is paramount.
Experimental Protocol: RP-HPLC-UV Method
The following is a representative protocol for the separation of Amoxicillin and Impurity D.
| Parameter | Specification | Rationale |
| Instrumentation | HPLC or UPLC System with PDA/UV Detector | Standard equipment for pharmaceutical analysis. UPLC provides faster run times and higher resolution.[14] |
| Column | Zorbax SB-C8, 150 mm × 4.6 mm, 5 µm or equivalent | C8 or C18 columns are effective for retaining and separating the polar compounds of interest.[14] |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 5.0 | A buffered aqueous phase is necessary to control the ionization state of the analytes and ensure reproducible retention.[14] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the reversed-phase column. |
| Gradient Program | Time-based linear gradient (e.g., 5% to 40% B over 15 min) | A gradient is essential to elute all compounds of interest with good peak shape and resolution within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[14] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.[13] |
| Detection Wavelength | 230 nm | A suitable wavelength for detecting both Amoxicillin and its related impurities, which share similar chromophores.[14][15] |
| Injection Volume | 10 µL | A standard volume to ensure sharp peaks without overloading the column. |
Chapter 5: Mass Spectrometry for Molecular Identification
Chromatography provides the separation, but it does not, on its own, confirm identity. Coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive step for confirming the molecular weight of the eluting peaks.
The Power of LC-MS
As the separated compounds exit the HPLC column, they are ionized (typically using Electrospray Ionization, ESI) and enter the mass spectrometer, which acts as a highly sensitive molecular scale. This allows for the assignment of a mass-to-charge ratio (m/z) to the peak corresponding to Impurity D, providing powerful evidence for its identity.
Experimental Protocol: LC-MS Analysis
The HPLC method from Chapter 4 can be directly coupled to a mass spectrometer with the following typical parameters.
| Parameter | Specification | Rationale |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules. Positive mode is effective for these analytes, which readily accept a proton to form [M+H]⁺ ions.[16] |
| Mass Range | m/z 100 - 1000 | This range comfortably covers the molecular weights of Amoxicillin and its expected impurities. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 100 - 150 °C | Assists in the desolvation of the eluent spray.[16] |
Expected Data and Interpretation
The analysis of the stressed sample by LC-MS should reveal a peak at the retention time corresponding to Impurity D with an m/z value that matches its expected molecular weight.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |
| Amoxicillin | C₁₆H₁₉N₃O₅S | 365.10 | 366.11 |
| Impurity D | C₁₆H₂₁N₃O₆S | 383.12 | 384.12 |
The detection of a peak with an m/z of approximately 384.12 provides strong, confirmatory evidence that the separated compound is indeed Amoxicillin Impurity D. Further confirmation can be achieved using high-resolution mass spectrometry (HRMS) to verify the elemental composition.
Chapter 6: NMR Spectroscopy for Unambiguous Structure Confirmation
While LC-MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, unambiguous proof of structure.[7] NMR elucidates the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular architecture.
The Definitive Evidence
For structure elucidation, ¹H NMR is the primary experiment. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key diagnostic evidence for the formation of Impurity D is the change in the signals corresponding to the protons on the β-lactam ring.
Key Diagnostic Signals: Amoxicillin vs. Impurity D
-
Amoxicillin: The ¹H NMR spectrum will show characteristic signals for the two protons on the β-lactam ring, typically as doublets around 5.5 ppm.
-
Impurity D: Upon hydrolysis and opening of the β-lactam ring, these two proton signals will disappear from their characteristic region and be replaced by new signals at different chemical shifts, confirming the structural transformation.
Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals and confirm the complete connectivity of the molecule, leaving no doubt as to its structure.[7]
Experimental Protocol: Sample Preparation and Analysis
-
Isolation: The impurity must first be isolated in a pure form, typically using preparative or semi-preparative HPLC.
-
Sample Preparation: The purified fraction is lyophilized to remove the mobile phase. The resulting solid is then dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H, ¹³C, and 2D spectra.
Conclusion
The structure elucidation of Amoxicillin Impurity D is a prime example of the rigorous analytical science that underpins modern pharmaceutical development. It is not a task accomplished by a single measurement but by a carefully constructed, multi-technique workflow. By systematically applying forced degradation, high-performance chromatographic separation, mass spectrometric identification, and definitive NMR confirmation, a scientist can build an unassailable case for the impurity's structure. This integrated approach, grounded in the principles of orthogonal analysis, ensures the highest degree of scientific integrity, provides trustworthy data for regulatory submissions, and ultimately contributes to the safety and efficacy of pharmaceutical products.
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